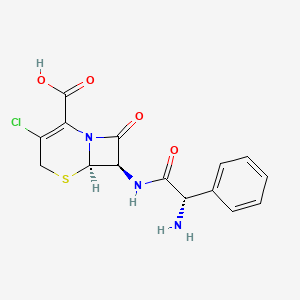

(7S)-Cefaclor Hydrate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H14ClN3O4S |

|---|---|

Molecular Weight |

367.8 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2S)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10+,14+/m0/s1 |

InChI Key |

QYIYFLOTGYLRGG-IMSIIYSGSA-N |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@H](C3=CC=CC=C3)N)C(=O)O)Cl |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl |

Origin of Product |

United States |

Nomenclature, Stereochemistry, and Molecular Architecture of 7s Cefaclor Hydrate

Systematic IUPAC Naming Conventions for Cephalosporin (B10832234) Derivatives

The chemical nomenclature for cephalosporins, including Cefaclor (B193732), is inherently complex due to the fused bicyclic ring system and various substituents. jetir.org The core structure is named 5-thia-1-azabicyclo[4.2.0]oct-2-ene. jetir.org Following the rules set by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for Cefaclor is (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. jetir.orgnih.gov When it exists in its hydrated form, the name is amended to include "hydrate". clearsynth.comsigmaaldrich.com This systematic name precisely describes the molecular structure, including the stereochemistry at the chiral centers.

The naming convention for cephalosporins is derived from the root structure, 7-aminocephalosporanic acid (7-ACA), which is analogous to 6-aminopenicillanic acid (6-APA) in penicillins. tarhunanu.edu.ly The numbering of the bicyclic system begins with the nitrogen atom at position 1. jetir.org Modifications to the side chains at positions 3 and 7 of the cephem nucleus are responsible for the varied antibacterial activities and pharmacokinetic properties of different cephalosporin drugs. wikipedia.org

Chirality and Stereoisomerism in the Cefaclor Molecular Framework

Cefaclor is a chiral molecule, meaning it is not superimposable on its mirror image. researchgate.net The molecule possesses three chiral centers, leading to the possibility of several stereoisomers. The specific stereochemistry of Cefaclor is defined as (6R,7R) for the bicyclic cephem nucleus and (R) for the α-carbon of the phenylglycyl side chain. nih.govchemspider.com This precise three-dimensional arrangement of atoms is crucial for its biological function. The introduction of a chiral side chain, such as the D-phenylglycylamino group in Cefaclor, adds another layer of stereochemical complexity. oup.com

The core cephalosporin structure, 7-aminocephalosporanic acid, has defined absolute stereochemistry. oup.com The addition of different side chains can introduce further chiral centers, resulting in diastereomers which may have different biological activities and pharmacokinetic profiles. oup.com

The Stereochemical Significance of the (7S) Configuration for Biological Activity

The antibacterial activity of many β-lactam antibiotics, including cephalosporins, is highly dependent on their stereochemistry. The specific (6R,7R) configuration of the cephem nucleus is essential for the molecule to bind effectively to penicillin-binding proteins (PBPs) in bacterial cell walls, thereby inhibiting cell wall synthesis and causing bacterial cell death. drugbank.com

While the IUPAC nomenclature designates the stereochemistry as (6R,7R), the term "(7S)" in "(7S)-Cefaclor Hydrate" is likely a non-standard or context-specific descriptor. It is crucial to adhere to the established (6R,7R) designation for clarity and accuracy. The D-configuration of the amino acid side chain at C-7 is also a key factor. For instance, the D-isomer of cephalexin (B21000) is well absorbed, whereas the L-isomer is not. oup.com This highlights the stereoselectivity of the transport systems involved in drug absorption. In some related compounds, a reversal in the preferred enantiomer for antibacterial activity has been observed, suggesting different binding modes at the target site. oup.com

Hydrate (B1144303) Forms and Their Influence on Solid-State Structure and Properties

Cefaclor can exist in various solid-state forms, including anhydrous and hydrated forms. nih.govwhiterose.ac.uk The hydrated form, specifically Cefaclor dihydrate, has been well-characterized. nih.gov The presence of water molecules within the crystal lattice significantly influences the solid-state properties of the drug, such as solubility, stability, and dissolution rate. nih.govresearchgate.net

Hydrates are crystalline solids that incorporate water molecules into their structure. nih.gov These water molecules can form hydrogen bonds, which often leads to a more stable crystal lattice compared to the anhydrous form. researchgate.net This increased stability can, however, result in lower aqueous solubility and bioavailability. nih.gov The choice between developing an anhydrous or a hydrated form of a drug is a critical decision in pharmaceutical development, involving a trade-off between stability and solubility. researchgate.net

Cefaclor has been found to crystallize as a dihydrate, with the water molecules being held differently within the crystal structure. nih.gov The solid-state structure of cefaclor dihydrate has been determined, and its 13C solid-state NMR spectrum is consistent with this crystal structure. nih.gov The hydration and dehydration processes of Cefaclor are complex and can lead to different polymorphic forms. researchgate.net For instance, Cefaclor dihydrate can dehydrate to an anhydrous form, and a monohydrate form can transform into a 1.9 hydrate under certain conditions. researchgate.net These transformations underscore the importance of controlling temperature and humidity during the manufacturing and storage of Cefaclor to ensure consistent product quality. researchgate.net

Synthetic Methodologies and Chemical Transformations of 7s Cefaclor Hydrate

Retrosynthetic Analysis and Strategic Disconnections for Cefaclor (B193732) Synthesis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, revealing potential synthetic pathways. slideshare.net For Cefaclor, (7S)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, the analysis identifies two primary disconnections.

The first key disconnection is the amide bond at the C-7 position. This simplifies the molecule into two crucial building blocks: the cephem nucleus and the D-phenylglycine side chain. The cephem nucleus for Cefaclor is specifically 7-amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA), which contains the characteristic 3-chloro substituent. drugfuture.comgoogle.com The side chain is an activated form of D-phenylglycine. google.com

This analysis outlines the forward synthetic strategy:

Modification of a natural penicillin.

Ring expansion to form a cephalosporin (B10832234) intermediate.

Introduction of the chlorine atom at the C-3 position to create the 7-ACCA nucleus. google.com

Stereoselective coupling of the D-phenylglycine side chain to the 7-amino group of 7-ACCA. google.comresearchgate.net

Key Precursors and Advanced Intermediates in Industrial and Laboratory Synthesis

Starting Materials:

Penicillin G or Penicillin V: These fermented natural products are the primary starting materials for most semi-synthetic cephalosporins, including Cefaclor. patsnap.comnih.gov Their core structure, the 6-aminopenicillanic acid (6-APA) nucleus, is the foundation for subsequent chemical modifications.

Key Intermediates:

Penicillin Sulfoxide (B87167) Esters: Before ring expansion, the penicillin starting material is typically protected as an ester (e.g., p-nitrobenzyl ester) and the sulfide (B99878) is oxidized to a sulfoxide. acs.org The sulfoxide is essential for facilitating the subsequent ring-expansion reaction.

7-Aminodeacetoxycephalosporanic acid (7-ADCA): This is a common cephalosporin intermediate derived from the ring expansion of penicillin. nih.govacs.org It serves as a precursor to the Cefaclor-specific nucleus.

7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA): This is the immediate precursor nucleus for Cefaclor. google.com Its synthesis, involving the specific introduction of a chlorine atom at the C-3 position, is a critical step that defines the Cefaclor structure. google.com

Activated D-phenylglycine Derivatives: To facilitate the acylation of the 7-amino group of 7-ACCA, the D-phenylglycine side chain must be "activated". google.com Common activated forms include D-phenylglycine methyl ester (PGM) or other esters and amides. google.comresearchgate.netsrce.hr

The table below summarizes these key compounds.

| Compound Name | Acronym/Abbreviation | Role in Synthesis |

| Penicillin G | Pen G | Primary natural starting material. |

| Penicillin V | Pen V | Alternative primary natural starting material. |

| 6-Aminopenicillanic acid | 6-APA | Core nucleus of penicillins. nih.gov |

| Penicillin V sulfoxide p-nitrobenzyl ester | - | Key intermediate for ring expansion, protecting the carboxyl group and activating the sulfur atom. acs.org |

| 7-Aminodeacetoxycephalosporanic acid | 7-ADCA | A fundamental cephalosporin nucleus obtained after ring expansion, precursor to 7-ACCA. acs.orgresearchgate.net |

| 7-Amino-3-chloro-3-cephem-4-carboxylic acid | 7-ACCA | The specific cephem nucleus for Cefaclor, containing the crucial C-3 chlorine. google.com |

| D-Phenylglycine methyl ester | PGM | An activated form of the D-phenylglycine side chain used for coupling with the 7-ACCA nucleus. researchgate.netsrce.hrgoogle.com |

Multi-Step Organic Synthesis Routes to (7S)-Cefaclor Hydrate (B1144303)

The industrial production of (7S)-Cefaclor Hydrate is a complex, multi-step process that demands precise control over reaction conditions to ensure high yield and stereochemical integrity.

The beta-lactam ring is already present in the penicillin starting material. The key transformation in this phase of the synthesis is not the formation of the beta-lactam ring itself, but the expansion of the fused thiazolidine (B150603) ring of penicillin into the dihydrothiazine ring of a cephalosporin. nih.govacs.org This is commonly known as the penicillin-to-cephalosporin ring expansion.

The process typically involves:

Oxidation: The sulfur atom in the penicillin ring is oxidized to a sulfoxide, usually using an oxidizing agent like peracetic acid. patsnap.com

Ring Expansion: The penicillin sulfoxide ester undergoes a thermal or acid-catalyzed rearrangement (the Morin rearrangement) to yield a 3-exomethylene cepham (B1241629) intermediate. acs.org

Isomerization: The exomethylene group is then isomerized to the endocyclic double bond characteristic of the cephem nucleus, yielding an ester of 7-ADCA.

This ring expansion is a notoriously delicate step, sensitive to trace amounts of acid (HCl) and chlorine, which can lead to significant yield loss. acs.org The use of acid scavengers is often required to achieve optimal results. acs.org

This crucial step involves the coupling (acylation) of the 7-amino group of the 7-ACCA nucleus with an activated D-phenylglycine side chain. google.com The reaction must be stereoselective to ensure the correct (7S) configuration and the desired biological activity. This is most commonly achieved using enzymatic catalysis.

Penicillin G acylase (PGA) is a robust industrial enzyme used for this kinetically controlled synthesis. researchgate.netnih.gov The reaction proceeds via an acyl-enzyme intermediate. researchgate.netresearchgate.net The enzyme is first acylated by the D-phenylglycine methyl ester (PGM). researchgate.net This acyl-enzyme intermediate can then be attacked by the amino group of 7-ACCA (the synthesis reaction) or by water (a competing hydrolysis reaction). researchgate.net

To maximize the yield of Cefaclor, reaction conditions are optimized to favor synthesis over hydrolysis. This includes controlling pH, temperature (typically between 5°C and 25°C), and substrate concentrations. google.comsrce.hr Often, the acyl donor (PGM) is fed into the reaction over time to maintain an optimal ratio relative to the 7-ACCA nucleus, minimizing side reactions. google.comsrce.hr

The derivatization at the C-7 position is the side-chain acylation described in the previous section. The key derivatization that distinguishes Cefaclor is the introduction of a chlorine atom at the C-3 position. cps.ca

This transformation is typically carried out on a 7-acylamino-3-hydroxy-3-cephem ester intermediate, which can be obtained from the ozonolysis of a 3-exomethylene cepham. drugfuture.com The 3-hydroxy group is then replaced by a chlorine atom. This chlorination can be achieved using various reagents, such as phosphorus trichloride (B1173362) (PCl₃) or thionyl chloride (SOCl₂) in a solvent like dimethylformamide (DMF). drugfuture.comgoogle.com

Following the chlorination to produce a 7-acylamino-3-chloro intermediate, the original acyl group at C-7 (often a placeholder like a phenylacetyl group from Penicillin G) is cleaved using agents like phosphorus pentachloride (PCl₅) and pyridine (B92270) to expose the free 7-amino group, yielding the key intermediate, 7-ACCA (or its ester). drugfuture.compatsnap.com This 7-ACCA is then ready for the stereoselective acylation with the D-phenylglycine side chain to form Cefaclor. drugfuture.com

The final step in the manufacturing process is the isolation and purification of Cefaclor in its stable hydrate form. After the enzymatic synthesis, the crude Cefaclor is present in an aqueous solution. google.com The product is typically crystallized by adjusting the pH of the solution. google.com

Cefaclor is known to form different hydrated crystalline structures (pseudopolymorphs), including a monohydrate and a dihydrate. google.comresearchgate.net The formation of the desired hydrate is critical for the stability and dissolution properties of the final pharmaceutical product. google.com

The process involves controlled crystallization from aqueous or mixed solvent systems (e.g., water-ethanol). whiterose.ac.uk Factors such as temperature, supersaturation level, solvent composition, and cooling rate are carefully controlled to ensure the crystallization of the correct hydrate form with a consistent crystal size and morphology. google.comacs.org For instance, Cefaclor dihydrate can be crystallized by cooling a slurry of the monohydrate. google.com The resulting crystalline solid is then filtered, washed, and carefully dried under controlled conditions to achieve the specified water content for this compound. google.comwhiterose.ac.uk

Derivatization at C-3 and C-7 Positions of the Cephem Nucleus

Optimization Strategies for Yield, Purity, and Enantiomeric Excess

The industrial synthesis of this compound, particularly through enzymatic routes, has been the subject of extensive optimization to maximize efficiency, product quality, and stereochemical purity. Key strategies focus on controlling reaction kinetics, substrate concentrations, and downstream processing.

A primary challenge in the enzymatic synthesis—the coupling of 7-amino-3-chloro-cephalosporanic acid (7-ACCA) and an activated D-phenylglycine derivative like D-phenylglycine methyl ester (D-PGME)—is minimizing side reactions and improving the conversion rate. One critical optimization involves the controlled addition of reactants. Instead of introducing the full quantity of substrates at the beginning, a process of continuous or stepwise addition is employed. google.comgoogle.com This strategy maintains low concentrations of the activated acyl donor (D-PGME), which helps to suppress its enzymatic hydrolysis, a major competing side reaction.

Further refinement of this approach involves carefully managing the molar ratio of the reactants. Research has shown that maintaining a molar ratio of the D-phenylglycine derivative to 7-ACCA below 2.0, and ideally below 1.2, significantly reduces the formation of by-products. google.com This ensures that the 7-ACCA nucleus is efficiently acylated without leading to processibility issues from unwanted precipitates. google.com

Another effective strategy to enhance reaction efficiency and product purity is the use of in-situ product crystallization. By adding cefaclor crystals as seeds early in the reaction—before the newly synthesized cefaclor begins to precipitate on its own—the process can be significantly improved. google.com This technique has been demonstrated to shorten the synthesis cycle, increase the conversion efficiency of 7-ACCA to over 99%, and enhance the purity of the final product. google.com

Post-synthesis purification is also critical. The recovery of cefaclor from the aqueous reaction mixture is typically achieved by crystallizing it in its hydrate form. This is accomplished by adjusting the pH of the solution to between 4.0 and 6.0, which induces the precipitation of cefaclor hydrate crystals. google.comgoogle.com These crystals can then be separated by standard methods like filtration or centrifugation, washed, and dried to yield the final, pure active pharmaceutical ingredient. google.com

| Optimization Strategy | Parameter/Method | Observed Outcome | Reference |

| Reactant Addition | Fed-batch addition of 7-ACCA and/or D-PGME derivative | Suppresses hydrolysis of acyl donor; improves yield. | google.comgoogle.com |

| Molar Ratio Control | Molar ratio of D-PGME to 7-ACCA kept below 1.2 | Reduced by-product formation and processing issues. | google.com |

| In-situ Crystallization | Addition of cefaclor seed crystals early in the reaction | Improved reaction efficiency; 99.7% 7-ACCA conversion; higher purity. | google.com |

| Product Isolation | Crystallization by pH adjustment to 4.0-6.0 | Isolation of cefaclor in its stable hydrate form. | google.com |

Chemoenzymatic and Biocatalytic Approaches in (7S)-Cefaclor Synthesis

The shift from purely chemical synthesis routes to chemoenzymatic and biocatalytic methods represents a significant advancement in the production of β-lactam antibiotics, including (7S)-Cefaclor. These approaches offer improved sustainability, selectivity, and efficiency. rsc.orgacs.org

The cornerstone of modern cefaclor synthesis is the kinetically controlled enzymatic acylation of the 7-amino-3-chloro-cephalosporanic acid (7-ACCA) nucleus with an activated D-phenylglycine derivative. google.comgoogle.com This reaction is catalyzed by Penicillin G Acylase (PGA), an enzyme that has been widely adopted for the industrial production of various semi-synthetic penicillins and cephalosporins. msu.runih.gov The enzyme facilitates the formation of the crucial amide bond that defines cefaclor's structure, demonstrating high stereospecificity for the D-enantiomer of the phenylglycine side chain. google.com

| Component | Description | Role in Synthesis | Reference |

| Enzyme | Penicillin G Acylase (PGA), including engineered mutants. | Catalyzes the stereospecific acylation of the 7-ACCA nucleus with a D-phenylglycine side chain. | google.commsu.runih.gov |

| Core Nucleus | 7-amino-3-chloro-cephalosporanic acid (7-ACCA) | The β-lactam core structure onto which the side chain is attached. | google.comgoogle.com |

| Acyl Donor | Activated D-phenylglycine (e.g., D-phenylglycine methyl ester, D-PGME) | Provides the (R)-2-amino-2-phenylacetyl side chain characteristic of cefaclor. | google.comgoogle.com |

| Reaction Type | Kinetically controlled enzymatic synthesis | The enzyme-catalyzed reaction is controlled to favor the synthesis product over hydrolysis of the reactants. | nih.gov |

Chemical Derivatization and Analogue Synthesis for Structure-Activity Relationship (SAR) Studies

The chemical structure of cefaclor has served as a scaffold for the synthesis of numerous analogues aimed at understanding its structure-activity relationships (SAR) and discovering compounds with improved properties. These studies typically involve modifications at the C-3 and C-7 positions of the cephem nucleus.

Cefaclor itself was identified through such a process, selected from a series of derivatives with modifications at the C-7 position for its potent activity and good oral bioavailability. chemicalbook.com The presence of the chlorine atom at the C-3 position was found early on to be a key determinant of its excellent antibacterial activity compared to its parent compound, cephalexin (B21000). chemicalbook.com

Subsequent SAR studies have explored a wide range of chemical transformations:

C-7 Side Chain Modification: The D-phenylglycyl group at C-7 is critical for activity. In one study, replacing the α-amino group with a hydrazino group yielded a cefaclor analogue that was the most active compound in its series, highlighting the tolerance for specific substitutions at this position. nih.gov In other work, substituting the phenyl ring with a 4-hydroxyphenylglycyl group was found to improve the Gram-negative activity of certain cephalosporin series to levels comparable with cefaclor. nih.gov

C-3 Position Modification: The chlorine atom at C-3 is a key feature, but other substituents have been investigated to modulate the antibacterial spectrum and pharmacokinetic properties. The synthesis of analogues with various 3-alkenyl groups, introduced via Wittig reactions, has been described. nih.gov Among these, compounds with a cis-propenyl group at C-3 showed the best Gram-negative activity. nih.gov Another study detailed the synthesis of cephalosporins with (E)- and (Z)-2-substituted vinyl groups at the C-3 position, leading to the discovery of compounds with excellent activity against both Gram-positive and Gram-negative bacteria. researchgate.net One such analogue, FK482, demonstrated a higher affinity for the penicillin-binding proteins (PBPs) of S. aureus than cefaclor. researchgate.net

These derivatization efforts provide valuable insights into the molecular interactions between the antibiotic and its bacterial targets, guiding the rational design of new cephalosporins.

| Modification Site | Chemical Change | Impact on Activity/Properties | Reference |

| C-7 Side Chain | α-amino group replaced with an α-hydrazino group. | Created the most active analogue in its series. | nih.gov |

| C-7 Side Chain | Phenylglycyl group replaced with D-4-hydroxyphenylglycyl group. | Improved Gram-negative activity in related cephalosporins to a level comparable to cefaclor. | nih.gov |

| C-3 Position | Chlorine replaced with a cis-propenyl group. | Resulted in the best Gram-negative activity among the 3-alkenyl analogues prepared. | nih.gov |

| C-3 Position | Chlorine replaced with a substituted vinyl group (in FK482). | Showed higher affinity for penicillin-binding proteins (PBPs) of S. aureus than cefaclor. | researchgate.net |

Structural Elucidation and Advanced Physicochemical Characterization of 7s Cefaclor Hydrate

Spectroscopic Methods for Molecular Structure Determination

Spectroscopic techniques are fundamental in determining the molecular structure of (7S)-Cefaclor Hydrate (B1144303) by probing the interactions of the molecule with electromagnetic radiation. These methods provide detailed information about the connectivity of atoms, the types of functional groups present, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of Cefaclor (B193732) in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information on the chemical environment and connectivity of each atom in the molecule.

¹H-NMR spectroscopy is used to characterize the structure of Cefaclor and its degradation products. researchgate.net For instance, the configuration of the chiral center at the C2 position of a related Cefaclor degradant was confirmed using 1D Nuclear Overhauser Effect (1D-NOE) experiments. researchgate.net

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The solid-state ¹³C NMR spectrum of Cefaclor dihydrate has been reported and is consistent with its crystal structure. nih.gov In solution, ¹³C NMR studies have been conducted in solvents such as a mixture of deuterated methanol (B129727) and trifluoroacetic acid (CD3OD/TFA). spectrabase.com While specific ¹H and 2D NMR data are not detailed in the provided search results, their use in confirming the structure is a standard analytical practice. researchgate.net

| Technique | Solvent | Observations | Reference |

|---|---|---|---|

| ¹H-NMR | Not Specified | Used for structural characterization of Cefaclor and its degradation products. | researchgate.net |

| ¹³C NMR (Solid-State) | Solid | Spectrum is consistent with the crystal structure of Cefaclor dihydrate. | nih.gov |

| ¹³C NMR (Solution) | CD3OD/TFA | Chemical shifts have been recorded for structural analysis. | spectrabase.com |

| 1D-NOE | Not Specified | Used to characterize the configuration of chiral centers in related compounds. | researchgate.net |

Mass spectrometry (MS) is employed for the determination of the molecular weight and fragmentation pattern of (7S)-Cefaclor, confirming its elemental composition and structural components. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of the molecular formula. researchgate.net

Liquid chromatography coupled with mass spectrometry (LC-MS), often using electrospray ionization (ESI), is a common technique for analyzing Cefaclor. nih.gov Both positive and negative ionization modes have been utilized to study the molecule. In negative ionization mode, prominent peaks correspond to the loss of specific fragments, providing structural clues. In positive ionization mode using high-resolution instruments like a Q Exactive Orbitrap, the precursor ion [M+H]⁺ is fragmented to yield characteristic product ions. nih.gov

| Technique | Ionization Mode | Precursor m/z | Adduct | Key Fragment Peaks (m/z) | Reference |

|---|---|---|---|---|---|

| LC-ESI-QFT (HRMS) | Positive | 368.0466 | [M+H]⁺ | 106.0651, 174.055, 191.0399, 192.0477, 177.9724 | nih.gov |

| MS-MS | Negative | - | [M-H]⁻ | 286.0656, 179.9999, 175.9578, 252.0778, 302.0605 | nih.gov |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the (7S)-Cefaclor Hydrate molecule. These methods are based on the principle that molecular bonds vibrate at specific frequencies when they absorb IR radiation or scatter incident light (Raman effect).

The IR spectrum of Cefaclor exhibits characteristic absorption bands corresponding to its key functional groups, such as the β-lactam ring, amide linkages, carboxylic acid, and the phenyl group. The analysis of these bands is a crucial part of the compound's characterization. researchgate.net While specific frequency data for Cefaclor was not available in the search results, the general application of IR and Raman spectroscopy for cephalosporin (B10832234) analysis is well-established for identifying structural features and studying molecular interactions, such as adsorption behavior on nanoparticles. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and chromophoric systems. For (7S)-Cefaclor, the conjugated system within the cephem nucleus and the phenyl group are the primary chromophores responsible for UV absorption.

The maximum absorption wavelength (λmax) of Cefaclor is dependent on the solvent used. In aqueous media, the λmax is typically observed around 262-264 nm. asianjpr.comscispace.comscielo.br This absorption is characteristic of the cephem nucleus and is used for quantitative analysis. asianjpr.comscispace.com Under alkaline hydrolysis, the β-lactam ring opens, leading to the formation of a piperazine-2,5-dione derivative. This degradation product exhibits a new absorption maximum at a longer wavelength, around 340 nm. scielo.br

| Solvent/Condition | λmax (nm) | Reference |

|---|---|---|

| Distilled Water | 262.4 | asianjpr.com |

| Water | 264 | scispace.comscielo.br |

| HPLC Mobile Phase (Triethylamine:methanol:Acetonitrile (B52724):water) | 265 | scispace.com |

| Alkaline Hydrolysis Product (in ammonia (B1221849) buffer pH 10) | 340 | scielo.br |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

X-ray Crystallography for Solid-State Structure and Hydrate Characterization

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov It provides precise information on bond lengths, bond angles, molecular conformation, and the packing of molecules in the crystal lattice, which is crucial for understanding the properties of different solid-state forms, such as hydrates. researchgate.net

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute configuration and detailed crystal structure of a molecule. nih.gov Studies have shown that Cefaclor can crystallize in different hydrated forms, including a dihydrate. nih.gov The analysis of Cefaclor dihydrate revealed its space group and unit cell dimensions, confirming the expected bond lengths and angles for a cephalosporin. nih.gov The two water molecules in the dihydrate structure are held differently within the crystal lattice. nih.gov

The hydration and dehydration processes of Cefaclor can lead to different pseudopolymorphic forms, which have been investigated by analyzing their crystal structures. researchgate.net For example, Cefaclor dihydrate can dehydrate to an anhydrous form A, which has a similar crystal structure with void spaces where the water molecules were located. researchgate.net This technique is also essential for characterizing co-crystals, such as Cefaclor·Thymol·4H₂O. acs.org

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁ | nih.gov |

| a | 10.626(3) Å | nih.gov |

| b | 7.1288(9) Å | nih.gov |

| c | 14.124(3) Å | nih.gov |

| β | 121.6(2)° | nih.gov |

| Refinement R-factor | 0.0535 | nih.gov |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Polymorphism

Powder X-ray Diffraction (PXRD) is an indispensable tool for the solid-state characterization of crystalline materials. It provides a unique fingerprint of the crystalline lattice, enabling the identification of different polymorphic and pseudopolymorphic forms. The existence of various crystalline forms, such as hydrates and solvates, can significantly impact the physicochemical properties of an API, including its stability and dissolution rate. whiterose.ac.uk

In the case of Cefaclor, several hydrated and anhydrous forms have been identified, each exhibiting distinct PXRD patterns. researchgate.netiucr.org The dihydrate form of Cefaclor (CFDH), for instance, shows characteristic diffraction peaks that allow for its unambiguous identification. whiterose.ac.uk Research has shown that Cefaclor dihydrate can be distinguished from other solvated forms, such as an ethanol-water solvate (CFES), by specific peaks in their respective PXRD patterns. whiterose.ac.uk For example, characteristic peaks for Cefaclor dihydrate have been reported at 7.276°, 8.585°, 10.707°, and 14.776° 2θ. whiterose.ac.uk

The study of hydration and dehydration transformations is crucial, as these processes can lead to changes in the crystalline structure. researchgate.netiucr.org For instance, under controlled relative humidity, Cefaclor dihydrate can dehydrate to an anhydrous form. researchgate.netiucr.org The crystal structures of these different forms have been determined using techniques that include structure determination from powder diffraction data. researchgate.netiucr.org These studies reveal that different hydrated forms of Cefaclor can possess distinct crystal packing and hydrogen-bonding networks, highlighting the importance of PXRD in monitoring and controlling the solid form of this compound during manufacturing and storage. researchgate.netiucr.org

Table 1: Representative PXRD Peaks for Cefaclor Dihydrate

| Diffraction Angle (2θ) |

|---|

| 7.276° |

| 8.585° |

| 10.707° |

| 14.776° |

Note: Peak positions can vary slightly depending on the instrument and experimental conditions.

Chiroptical Methods for Stereochemical Purity and Conformation Analysis

The biological activity of many pharmaceutical compounds is intrinsically linked to their stereochemistry. For chiral molecules like this compound, it is essential to confirm the absolute configuration and enantiomeric purity. Chiroptical methods are powerful techniques for this purpose.

Polarimetry measures the rotation of plane-polarized light by a chiral substance in solution. The specific rotation is a characteristic physical property of an enantiomer. anton-paar.com This technique is fundamental in quality control to verify the stereochemical identity and purity of chiral drugs. anton-paar.com By measuring the optical rotation of a sample and comparing it to the known value for the pure enantiomer, the presence of the opposite enantiomer (distomer) or a racemic mixture can be detected. anton-paar.com For this compound, polarimetry serves as a direct method to confirm that the correct stereoisomer is present, ensuring its therapeutic efficacy.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. rsc.org This technique is particularly sensitive to the spatial arrangement of atoms, providing detailed information about the conformation and absolute configuration of chiral compounds. nih.gov

The CD spectrum of a molecule is influenced by its electronic transitions within chiral chromophores. nih.gov For β-lactam antibiotics like Cefaclor, the β-lactam ring and other parts of the molecule act as chromophores. The analysis of the CD spectrum can reveal subtle conformational changes and confirm the stereochemical integrity of the molecule. researchgate.netbvsalud.org The observed Cotton effects (positive or negative peaks) in the CD spectrum are characteristic of the specific enantiomer and its conformation in solution. nih.gov This makes CD spectroscopy a valuable tool for the in-depth stereochemical analysis of this compound, complementing the data obtained from polarimetry. rsc.orgnih.gov

Table 2: Conceptual CD Spectroscopy Data for a Chiral Molecule

| Wavelength (nm) | Molar Ellipticity (deg cm² dmol⁻¹) |

|---|---|

| 210 | -5000 |

| 235 | +8000 |

| 260 | -2000 |

Note: This table is illustrative. Actual spectral data for this compound would be determined experimentally.

Polarimetry for Optical Rotation Measurement

Elemental Analysis and Thermogravimetric Analysis (TGA) for Stoichiometry and Purity

Determining the correct elemental composition and the stoichiometry of hydration is critical for a complete characterization of a hydrated pharmaceutical compound.

Elemental analysis provides the percentage of carbon, hydrogen, nitrogen, and other elements in the compound. For this compound, this technique verifies that the empirical formula is consistent with the expected molecular structure, including the water of hydration. A patent for a Cefaclor trihydrate reported measured values of C (42.710%), H (4.740%), N (9.965%), Cl (8.400%), O (26.550%), and S (7.610%). google.com

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. nih.gov TGA is particularly useful for determining the water content in hydrates. nih.govacs.org As the sample is heated, it will lose mass at specific temperatures corresponding to the loss of water molecules. researchgate.net For instance, TGA of a Cefaclor trihydrate showed a rapid loss of three molecules of water around 125°C. google.com The precise mass loss measured by TGA allows for the calculation of the number of water molecules per molecule of the API, thus confirming the stoichiometry of the hydrate. nih.govsemanticscholar.org TGA can also indicate the thermal stability of the compound and detect the presence of other volatile impurities. researchgate.net

Table 3: Representative Elemental and Thermogravimetric Data for a Cefaclor Hydrate

| Analysis | Parameter | Theoretical Value (for Trihydrate) | Experimental Value |

|---|---|---|---|

| Elemental Analysis | Carbon (%) | 42.71 | 42.710 google.com |

| Hydrogen (%) | 4.78 | 4.740 google.com | |

| Nitrogen (%) | 9.96 | 9.965 google.com | |

| Thermogravimetric Analysis | Water Content (%) | 12.81 | ~12.8 (inferred from loss of 3 water molecules) google.com |

| Decomposition Onset (°C) | - | >125 °C (after dehydration) |

Note: Theoretical values are calculated based on the molecular formula of Cefaclor trihydrate. Experimental values are from cited literature.

Mechanistic Principles of the Antimicrobial Action of 7s Cefaclor Hydrate

Identification of Biochemical Targets: Penicillin-Binding Proteins (PBPs)

The primary biochemical targets of (7S)-Cefaclor Hydrate (B1144303) are a group of enzymes known as Penicillin-Binding Proteins (PBPs). drugbank.compatsnap.comnih.gov These proteins are located on the inner membrane of the bacterial cell wall and are critical for the final steps of peptidoglycan synthesis. patsnap.compatsnap.com Peptidoglycan is an essential polymer that provides structural integrity to the bacterial cell wall, protecting the organism from osmotic lysis. nih.gov

PBPs catalyze the transpeptidation and carboxypeptidation reactions that cross-link the peptide chains of the peptidoglycan strands, forming a strong, mesh-like structure. researchgate.netoup.com By targeting these enzymes, (7S)-Cefaclor Hydrate effectively halts the construction of this vital protective layer. patsnap.compatsnap.com

Molecular Interactions and Binding Affinity with Bacterial PBPs

The interaction between this compound and PBPs is a highly specific and potent one. Cefaclor (B193732), like other β-lactam antibiotics, acts as a structural analog of the D-alanyl-D-alanine dipeptide, the natural substrate for PBP transpeptidases. psu.edufrontiersin.org This structural mimicry allows it to fit into the active site of the PBP. oup.comfrontiersin.org

Covalent Acylation of the Active Site Serine Residue of Transpeptidases

The core of this compound's inhibitory action lies in the covalent acylation of a critical serine residue within the PBP active site. researchgate.netoup.commdpi.com The strained β-lactam ring of the cefaclor molecule is susceptible to nucleophilic attack by the hydroxyl group of this serine residue. mdpi.com This attack leads to the irreversible opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme complex. oup.commdpi.com This effectively inactivates the PBP, preventing it from participating in cell wall synthesis. wikipedia.org

The reaction can be summarized as follows:

Non-covalent binding: Cefaclor initially binds non-covalently to the PBP active site. oup.com

Nucleophilic attack: The active site serine residue attacks the carbonyl carbon of the β-lactam ring. mdpi.com

Covalent bond formation: The β-lactam ring opens, and a covalent ester bond is formed between cefaclor and the serine residue, creating a stable acyl-enzyme intermediate. oup.com

This covalent modification is a key feature of the "suicide inhibition" mechanism employed by β-lactam antibiotics. oup.com

Conformational Changes Induced by (7S)-Cefaclor Binding to PBPs

The binding of β-lactam antibiotics, including cefaclor, can induce conformational changes in PBPs. osti.gov While these changes are often localized to the active site, they can be significant for the enzyme's function. osti.gov For instance, the acylation of the active site serine can lead to a widening of the catalytic cleft to accommodate the antibiotic molecule. osti.gov Studies on other PBPs have shown that the binding of a β-lactam can cause a rotation of the active site serine and a twisting of adjacent β-strands, which can impact the enzyme's catalytic efficiency. osti.gov The binding of cefaclor to PBP3 in Pseudomonas aeruginosa, for example, has been shown to increase the enzyme's thermostability, indicating a stabilizing conformational change. wikipedia.org

Enzymatic Inhibition Kinetics of Peptidoglycan Transpeptidases and Carboxypeptidases

The inhibition of PBP activity by this compound follows a specific kinetic model. The interaction begins with the formation of a noncovalent enzyme-inhibitor complex (EI), which then proceeds to form a covalent acyl-enzyme complex (EI*). oup.com This process effectively removes the enzyme from the pool available for peptidoglycan synthesis.

The key kinetic parameters include:

k2/Kd: The second-order rate constant for acylation, which represents the efficiency of PBP inactivation. oup.com

IC50: The concentration of the antibiotic required to inhibit 50% of the PBP activity. nih.gov

Studies have shown that cefaclor can effectively inhibit the transpeptidase activity of PBPs. For example, in Staphylococcus aureus, 5 μM cefaclor was found to completely inhibit the transpeptidase activity of PBP2. nih.gov It is important to note that some PBPs can exhibit rapid deacylation, where the covalent bond is broken, and the enzyme is regenerated. This has been observed with cefaclor and PBP 2 in S. aureus, where the initial high-affinity binding is followed by a rapid release of the drug. psu.edu

The Critical Role of the Beta-Lactam Ring Strain in Inhibitory Mechanism

The chemical reactivity of the β-lactam ring is central to the inhibitory mechanism of this compound. frontiersin.org The bicyclic structure of cephalosporins creates significant strain in the four-membered β-lactam ring, making the amide bond within it highly susceptible to nucleophilic attack. frontiersin.org This inherent strain reduces the resonance stabilization that would normally be present in a less-strained amide, thereby increasing the electrophilicity of the carbonyl carbon. frontiersin.org This heightened reactivity facilitates the rapid and irreversible acylation of the PBP's active site serine, which is the cornerstone of its antibacterial action. mdpi.com

Comparative Analysis of PBP Inhibition Profiles Across Different Bacterial Species

The binding affinity and inhibitory profile of this compound vary across different bacterial species due to differences in the structure and number of their PBPs. nih.govnih.gov This differential affinity contributes to the antibiotic's spectrum of activity.

For instance, in Haemophilus influenzae, cefaclor demonstrates effective binding to crucial PBPs, contributing to its efficacy against this pathogen. asm.org In Streptococcus pneumoniae, cefaclor has been found to be selective for PBP3. nih.gov In contrast, other cephalosporins may exhibit broader co-selectivity for multiple PBPs in the same organism. nih.gov

The following table provides a simplified overview of cefaclor's PBP binding affinity in different bacteria based on available research.

| Bacterial Species | Key PBP Targets | Reported Affinity/Selectivity |

| Staphylococcus aureus | PBP 2, PBP 3 | High affinity for PBP 2 with rapid deacylation psu.edu; specific for PBP 3 psu.edumedchemexpress.com |

| Haemophilus influenzae | Multiple PBPs | Adequate binding to crucial PBPs asm.org |

| Streptococcus pneumoniae | PBP3 | Selective for PBP3 nih.gov |

This table is a summary of findings from multiple research sources and is intended for illustrative purposes.

This variability in PBP inhibition profiles underscores the complexity of antibiotic-bacterium interactions and is a key factor in determining the clinical utility of this compound against specific pathogens.

Theoretical and Computational Modeling of (7S)-Cefaclor-PBP Interactions (e.g., Molecular Docking, Molecular Dynamics Simulations)

Theoretical and computational modeling have become indispensable tools for elucidating the molecular underpinnings of drug-receptor interactions. In the context of this compound, these methods provide atomic-level insights into its binding with Penicillin-Binding Proteins (PBPs), the key enzymes responsible for bacterial cell wall synthesis. researchgate.netpatsnap.com By simulating these interactions, researchers can predict binding affinities, identify critical amino acid residues involved in the binding process, and understand the dynamic nature of the drug-target complex. These computational approaches, including molecular docking and molecular dynamics (MD) simulations, complement experimental data and offer a rational basis for understanding the antimicrobial efficacy and resistance mechanisms associated with this compound. mdpi.com

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, cefaclor) when bound to a receptor target (PBP) to form a stable complex. mdpi.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the PBP's active site and scoring them based on binding energy calculations. This allows for the identification of the most likely binding mode and an estimation of the binding affinity.

Research employing molecular docking has been crucial in visualizing the interaction between β-lactam antibiotics and their PBP targets. For cefaclor, docking studies would model its entry into the PBP active site, where the β-lactam ring is positioned for nucleophilic attack by a conserved serine residue. researchgate.netmdpi.com The simulations identify the specific amino acid residues within the PBP active site that form key interactions—such as hydrogen bonds, and hydrophobic interactions—with different moieties of the cefaclor molecule.

For instance, in a computational study on the interaction of amoxicillin (B794) and its analogue cefaclor with bacterial proteins, molecular docking was used to predict binding interactions. researchgate.net While this particular study focused on DNA gyrase B, the methodology is directly applicable to PBP interactions. researchgate.net Similar studies on other cephalosporins with PBPs have demonstrated that mutations in or near the active site, as seen in resistant bacterial strains, can significantly alter these interaction patterns and reduce binding affinity. mdpi.comresearchgate.netnih.gov

| Computational Finding | Description | Significance |

| Predicted Binding Energy | Docking programs calculate a score (e.g., in kcal/mol) representing the predicted free energy of binding. Lower scores typically indicate higher binding affinity. | Allows for a quantitative comparison of cefaclor's affinity for different PBPs or for PBPs from susceptible versus resistant bacterial strains. |

| Key Interacting Residues | Identifies specific amino acids in the PBP active site that form hydrogen bonds or other non-covalent interactions with cefaclor. | Pinpoints the critical residues for stable binding. Mutations in these residues are often linked to the development of antibiotic resistance. mdpi.comnih.gov |

| Binding Pose | Determines the three-dimensional orientation of cefaclor within the PBP active site. | Crucial for understanding the steric and electronic complementarity required for the subsequent acylation reaction that inactivates the enzyme. mdpi.com |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. researchgate.netresearchgate.net MD simulations calculate the trajectory of atoms and molecules over time by applying Newton's laws of motion, providing insights into the flexibility of the protein, the stability of the ligand-receptor complex, and the influence of the surrounding solvent environment. mdpi.comresearchgate.net

In the study of (7S)-Cefaclor-PBP interactions, MD simulations can be initiated from a docked pose to assess its stability. These simulations can reveal:

Conformational Changes: How the PBP enzyme might change its shape upon binding to cefaclor.

Stability of Interactions: Whether the key hydrogen bonds and other interactions identified in docking are maintained over time.

Water Molecule Dynamics: The role of water molecules in mediating or disrupting the interaction between the drug and the protein.

Furthermore, advanced techniques like Quantum Mechanics/Molecular Mechanics (QM/MM) MD simulations can be employed to model the chemical reaction of acylation itself. mdpi.com This method treats the reactive core (the cefaclor β-lactam ring and the PBP's serine residue) with high-level quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. Such simulations can calculate the energy barriers for the reaction, explaining how mutations in resistant strains can increase this barrier, thereby slowing down the inactivation of the PBP and reducing the antibiotic's effectiveness. mdpi.com

| Simulation Type | Information Gained | Relevance to (7S)-Cefaclor Action |

| Molecular Docking | Prediction of binding mode and affinity. | Identifies how cefaclor fits into the PBP active site and estimates the strength of this initial non-covalent interaction. mdpi.comresearchgate.net |

| Standard MD Simulation | Assessment of complex stability and dynamics. | Confirms if the docked pose is stable over time and reveals how protein flexibility influences the binding. researchgate.net |

| QM/MM MD Simulation | Modeling of the acylation reaction pathway and energetics. | Elucidates the chemical step of PBP inactivation by calculating the energy profile of the covalent bond formation between cefaclor and the active site serine. mdpi.com |

| Dynamical Network Analysis | Analysis of allosteric communication within the protein. | Can reveal how mutations far from the active site might still impact binding affinity and enzymatic activity through long-range conformational effects. mdpi.com |

Mechanisms of Microbial Resistance to 7s Cefaclor Hydrate

Beta-Lactamase Production and Enzymatic Hydrolysis of (7S)-Cefaclor

The most prevalent mechanism of resistance to β-lactam antibiotics, including (7S)-Cefaclor, is the production of β-lactamase enzymes. medcraveonline.com These enzymes hydrolyze the amide bond in the four-membered β-lactam ring, rendering the antibiotic inactive. medcraveonline.commdpi.com

β-Lactamases are broadly classified into four molecular classes (A, B, C, and D) based on their amino acid sequences. Classes A, C, and D utilize a serine residue for hydrolysis, while Class B enzymes are metallo-β-lactamases that require zinc ions for their activity. plos.org

Class A: These are typically penicillinases but can also include extended-spectrum β-lactamases (ESBLs) that can hydrolyze a wide range of cephalosporins. researchgate.net

Class C: Known as AmpC β-lactamases, these enzymes are primarily cephalosporinases and are chromosomally encoded in many Gram-negative bacteria. researchgate.net Their overproduction can lead to significant resistance.

Class D: These are oxacillinases that can hydrolyze oxacillin (B1211168) and related penicillins. Some Class D enzymes also exhibit activity against cephalosporins.

The efficiency of (7S)-Cefaclor hydrolysis varies significantly among different β-lactamase enzymes. For instance, studies have reported on the kinetic parameters for the hydrolysis of a series of cephalosporins, including those related to cefaclor (B193732), by Bacillus cereus β-lactamase I and II. researchgate.net The rate of hydrolysis is a critical factor in the level of resistance observed. For the L1 metallo-β-lactamase from Stenotrophomonas maltophilia, the cleavage of the β-lactam amide bond is the rate-determining step in the hydrolysis of (7S)-Cefaclor. nih.gov The susceptibility of (7S)-Cefaclor to β-lactamase hydrolysis is a known factor contributing to clinical resistance. researchgate.net

Table 1: Hydrolysis of Cefaclor by Beta-Lactamases

| Beta-Lactamase | Organism Source | Key Findings |

| β-lactamase I & II | Bacillus cereus | Kinetic parameters for hydrolysis have been determined, showing variable rates. researchgate.net |

| L1 metallo-β-lactamase | Stenotrophomonas maltophilia | Cleavage of the β-lactam amide bond is the rate-determining step of hydrolysis. nih.gov |

| ROB-1 | Haemophilus influenzae | Presence of ROB-1 is generally associated with cefaclor resistance. utas.edu.au |

The structural basis of resistance lies in the active site of the β-lactamase enzyme. The enzyme's three-dimensional structure allows it to bind the β-lactam antibiotic and catalyze the hydrolytic reaction. The degradation of (7S)-Cefaclor can follow several pathways upon hydrolysis, including isomerization of the double bond in the dihydrothiazine ring and intramolecular attack by the side chain's primary amine. nih.govresearchgate.net These degradation products are antibiotically inactive. mdpi.com

Hydrolysis Kinetics of (7S)-Cefaclor by Specific Beta-Lactamase Enzymes

Alterations in Penicillin-Binding Proteins (PBPs) as a Resistance Mechanism

A second major mechanism of resistance to (7S)-Cefaclor involves modifications to the penicillin-binding proteins (PBPs), which are the primary targets of β-lactam antibiotics. nih.gov These bacterial enzymes are essential for the synthesis of the peptidoglycan layer of the cell wall. frontiersin.org

Mutations in the genes encoding PBPs can lead to amino acid substitutions in the protein structure. These changes can alter the active site of the PBP, reducing its affinity for (7S)-Cefaclor. plos.org For example, in Streptococcus pneumoniae, alterations in PBPs 1a, 2b, and 2x have been shown to decrease the affinity of cefaclor, particularly in penicillin-resistant strains. asm.orgnih.gov Specific amino acid substitutions in PBP3 of Haemophilus influenzae have also been associated with increased cefaclor resistance. utas.edu.au In a clinical strain of Haemophilus parasuis, mutations in the ftsI (PBP3) and mrcA (PBP1a) genes were found to be responsible for cefaclor resistance. frontiersin.org

Table 2: PBP Alterations and Cefaclor Resistance

| Organism | Altered PBP | Associated Mutations | Impact on Cefaclor |

| Streptococcus pneumoniae | PBP1a, PBP2x, PBP2b | Various substitutions | Decreased affinity in penicillin-resistant strains. asm.orgnih.gov |

| Haemophilus influenzae | PBP3 | R517H, V547I, D350N, N569S, V489G, M503R | Augmented cefaclor resistance in combination with ROB-1 β-lactamase. utas.edu.au |

| Haemophilus parasuis | PBP3 (ftsI), PBP1a (mrcA) | Y103D, L517R in ftsI; A639V in mrcA | Triggered resistance to cefaclor. frontiersin.org |

Some bacteria can acquire genes that encode for entirely new or significantly modified PBPs with a very low affinity for β-lactam antibiotics. The classic example is the acquisition of the mecA gene, which encodes for PBP2a, in methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.govnih.gov PBP2a can continue to function in cell wall synthesis even in the presence of most β-lactams, including cefaclor. open.edumdpi.com Studies have shown that the expression of PBP2a can lead to a significant increase (e.g., 32-fold) in the minimum inhibitory concentration (MIC) of cefaclor for S. aureus. researchgate.netnih.govnih.gov This makes PBP2a a major determinant of resistance to (7S)-Cefaclor in staphylococci. researchgate.netnih.govnih.gov

Point Mutations Leading to Decreased (7S)-Cefaclor Affinity

Bacterial Efflux Pump Overexpression and Reduced Outer Membrane Permeability

A crucial first line of defense for Gram-negative bacteria against antibiotics like Cefaclor is the outer membrane, which acts as a selective barrier. nih.govmdpi.com Concurrently, the overexpression of efflux pumps actively expels antibiotics that manage to breach this barrier, preventing them from reaching their intracellular targets. asm.org

Reduced permeability of the outer membrane significantly hinders the entry of hydrophilic antibiotics such as Cefaclor. nih.govfrontiersin.org This is often achieved by modifying the number or characteristics of porins, which are protein channels that facilitate the diffusion of small, water-soluble molecules across the membrane. nih.govmdpi.com Bacteria can down-regulate the expression of genes encoding major porins (like OmpF in E. coli), effectively reducing the number of entry points for the antibiotic and thereby decreasing its intracellular concentration. srce.hrnih.gov The physicochemical properties of the cephalosporin (B10832234), including its molecular size, charge, and hydrophobicity, also influence its rate of permeation through these channels. nih.gov

Efflux pumps are protein complexes that transport a wide range of substrates, including various classes of antibiotics, out of the bacterial cell. asm.orgnih.gov The overexpression of these pumps is a common mechanism of multidrug resistance (MDR). asm.orgnih.gov In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) superfamily of efflux pumps, such as the AcrAB-TolC system in Escherichia coli and its homologues in other pathogens, plays a clinically significant role. asm.orgnih.gov These tripartite systems span the inner membrane, periplasm, and outer membrane, efficiently capturing and expelling drugs from the cell. plos.org Overexpression of these pumps can be triggered by exposure to antibiotics and other environmental stressors, contributing to low-level resistance that may pave the way for the development of higher-level clinical resistance through the acquisition of other mechanisms. mdpi.commdpi.com The interplay between reduced permeability and increased efflux creates a synergistic effect, profoundly diminishing the antibiotic's effectiveness. asm.orgnih.gov

Table 1: Mechanisms of Reduced Cefaclor Accumulation in Gram-Negative Bacteria

| Mechanism | Description | Key Components/Examples | Consequence for Cefaclor |

| Reduced Outer Membrane Permeability | Decrease in the influx of the antibiotic across the outer membrane. nih.gov | Down-regulation or mutation of porin channels (e.g., OmpF, OmpC). srce.hrnih.gov | Lower periplasmic concentration of Cefaclor. nih.gov |

| Efflux Pump Overexpression | Active transport of the antibiotic from the cytoplasm or periplasm back out of the cell. asm.org | RND-family pumps (e.g., AcrAB-TolC in E. coli, Mex-pumps in P. aeruginosa). asm.orgnih.govjidc.org | Reduced intracellular and periplasmic concentration of Cefaclor, leading to increased MIC values. mdpi.com |

Genetic Determinants and Horizontal Gene Transfer of Resistance Genes

The acquisition and spread of resistance to Cefaclor are largely driven by the mobility of genetic material. reactgroup.org Bacteria can acquire resistance genes through horizontal gene transfer (HGT), a process that allows for the rapid dissemination of these determinants even between different bacterial species. nih.govuconn.edu

The primary genetic determinants of resistance to Cefaclor are genes encoding β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. bsmiab.org While some β-lactamases are chromosomally encoded, many of the most clinically relevant ones, particularly extended-spectrum β-lactamases (ESBLs) and AmpC-type cephalosporinases, are located on mobile genetic elements (MGEs). nih.gov These MGEs include:

Plasmids: Self-replicating, extrachromosomal DNA molecules that frequently carry multiple resistance genes. nih.govbioguardlabs.com Plasmids like those of the IncA/C2, IncI1, IncF, and IncHI2 families have been identified carrying β-lactamase genes such as blaCMY-2, blaCTX-M, and blaSHV-12, which confer resistance to third-generation cephalosporins and can impact Cefaclor's efficacy. nih.gov

Transposons and Gene Cassettes/Integrons: Mobile DNA sequences that can "jump" between different locations on a chromosome or between plasmids. srce.hrnih.gov Integrons are genetic platforms that can capture and express gene cassettes, which are small mobile elements often containing a single resistance gene. srce.hr This allows for the assembly of arrays of multiple resistance genes.

The transfer of these MGEs between bacteria occurs via three main mechanisms:

Conjugation: The transfer of genetic material, typically plasmids, through direct cell-to-cell contact. reactgroup.orgbioguardlabs.com This is considered the most significant mechanism for the spread of antibiotic resistance. bioguardlabs.com

Transformation: The uptake and incorporation of free DNA from the environment. reactgroup.org

Transduction: The transfer of bacterial DNA from one bacterium to another by bacteriophages (viruses that infect bacteria). reactgroup.orgbioguardlabs.com

The presence of these genetic determinants on highly mobile elements facilitates the rapid evolution and dissemination of Cefaclor resistance in clinical and environmental settings. nih.govnih.gov

Table 2: Key Genetic Elements in Cefaclor Resistance Dissemination

| Genetic Element | Type | Examples of Resistance Genes Carried | Mechanism of Spread |

| Plasmids | Mobile Genetic Element | blaCMY-2, blaCTX-M, blaSHV, blaOXA nih.govbiorxiv.org | Conjugation bioguardlabs.com |

| Transposons | Mobile Genetic Element | Various β-lactamase genes | Can move between plasmids and/or the chromosome |

| Integrons/Gene Cassettes | Mobile Genetic Element | Cassettes encoding resistance to β-lactams, aminoglycosides, etc. srce.hr | Carried by plasmids and transposons |

In Vitro Studies on the Evolution and Selection of Resistance Mechanisms

In vitro studies are essential for understanding the activity of Cefaclor against various pathogens and for observing the selection and evolution of resistance mechanisms under controlled conditions. These studies often involve determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. mdpi.com

Studies have shown that Cefaclor maintains activity against many common pathogens, but resistance is a significant concern. nih.govdrugbank.com For example, against β-lactamase-producing strains of Haemophilus influenzae, Cefaclor has demonstrated sustained inhibitory activity, partly due to its relative stability against certain common β-lactamases like TEM-1. asm.org However, its own chemical instability in solution, with a half-life of less than six hours at 37°C, can complicate the interpretation of results from prolonged incubation tests. nih.gov

Recent in vitro research has explored strategies to overcome resistance. A 2025 study investigated the combination of Cefaclor with β-lactamase inhibitors like clavulanic acid and sulbactam (B1307) against ESBL-producing E. coli. nih.govresearchgate.net The results showed a significant improvement in Cefaclor's efficacy. The MIC90 (the concentration required to inhibit 90% of isolates) for Cefaclor alone was >128 µg/mL, but when combined with clavulanic acid or sulbactam, it dropped to 8/4 µg/mL. nih.govresearchgate.net This demonstrates that β-lactamase production is a primary resistance mechanism in these isolates and that it can be effectively overcome in vitro with inhibitors. nih.govresearchgate.net

The evolution of resistance can also be studied by exposing bacterial populations to sub-inhibitory concentrations of antibiotics. This selective pressure can lead to the emergence of resistant mutants. mdpi.com For instance, exposure to environmental stressors can select for variants with altered membrane characteristics, which may exhibit cross-resistance or increased susceptibility to different antibiotics. mdpi.com One study noted that exposure of K. pneumoniae to chlorine led to an increased susceptibility to Cefaclor, highlighting the complex interplay of different selective pressures on resistance profiles. mdpi.com These in vitro models provide critical insights into the dynamics of resistance evolution and help in evaluating novel therapeutic combinations to combat resistant pathogens. nih.govresearchgate.net

Table 3: Representative In Vitro Findings for Cefaclor

| Study Focus | Organism(s) | Key Findings | Reference(s) |

| Comparative Activity | S. pneumoniae, H. influenzae, Enterobacteriaceae | Cefaclor was 4- to 16-fold more active than cephalexin (B21000) against susceptible strains. nih.gov | nih.gov |

| Efficacy against β-lactamase producers | H. influenzae | Cefaclor sustained activity against a TEM-1 β-lactamase-producing strain due to higher resistance to hydrolysis compared to ampicillin. asm.org | asm.org |

| Combination Therapy | ESBL-producing E. coli | Combination with clavulanic acid or sulbactam significantly lowered Cefaclor MICs, restoring susceptibility in over 50% of resistant isolates. nih.govresearchgate.net | nih.govresearchgate.net |

Analytical Methodologies for the Quantification and Purity Assessment of 7s Cefaclor Hydrate

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of (7S)-Cefaclor Hydrate (B1144303), providing powerful separation capabilities essential for resolving the active ingredient from related substances and degradation products.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a widely adopted method for the assay and impurity profiling of Cefaclor (B193732). scispace.comnih.govnih.gov Reversed-phase HPLC, typically employing a C18 column, is a common approach. scispace.comthermofisher.com The mobile phase composition is a critical parameter that is optimized to achieve adequate separation. A typical mobile phase might consist of a mixture of an aqueous buffer, such as sodium pentasulfonate with triethylamine (B128534) adjusted to an acidic pH, and an organic modifier like methanol (B129727) or acetonitrile (B52724). scispace.comptfarm.pl Detection is commonly performed using a UV detector at a wavelength where Cefaclor exhibits significant absorbance, such as 265 nm. scispace.comhilarispublisher.com

Forced degradation studies are often conducted to demonstrate the specificity of HPLC methods. phenomenex.com These studies involve subjecting Cefaclor to stress conditions such as acid and alkaline hydrolysis, oxidation, and heat to generate potential degradation products. nih.govphenomenex.com The HPLC method should be able to separate the intact drug from these degradation products, ensuring that the assay is stability-indicating. phenomenex.com The European Pharmacopoeia (EP) and Japanese Pharmacopoeia (JP) provide monograph methods for the analysis of Cefaclor and its related substances, which often serve as a basis for quality control. thermofisher.com

A study comparing HPLC and UV spectrophotometric methods for the determination of Cefaclor monohydrate in pharmaceutical dosages found both methods to be accurate, but highlighted the superior specificity of HPLC for impurity profiling. scispace.com Another HPLC method was developed for the simultaneous determination of Cefaclor and Ceftriaxone, demonstrating the versatility of the technique for analyzing multiple components.

Table 1: Example of HPLC Parameters for Cefaclor Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Triethylamine:methanol:Acetonitrile:water (2:10:20:68 v/v/v/v) scispace.com |

| Flow Rate | 1.0 mL/min scispace.com |

| Detection | UV at 265 nm scispace.com |

| Injection Volume | 20 µL scispace.com |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity. This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures. A novel UPLC-MS-MS method was developed for the determination of cefaclor in human plasma, demonstrating high sensitivity with a lower limit of quantification of 2 ng/mL. researchgate.netnih.gov This method utilized a C18 column with a gradient mobile phase of 0.1% formic acid and acetonitrile. researchgate.netnih.gov

The shorter analysis times offered by UHPLC are particularly beneficial for high-throughput screening and quality control environments. The increased resolution allows for better separation of closely related impurities, providing a more accurate impurity profile. phenomenex.com

Table 2: Example of UHPLC Parameters for Cefaclor Analysis

| Parameter | Condition |

| Column | Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) researchgate.netnih.gov |

| Mobile Phase | Gradient of 0.1% formic acid and acetonitrile researchgate.netnih.gov |

| Flow Rate | 0.4 mL/min researchgate.netnih.gov |

| Detection | Tandem Mass Spectrometry (MS-MS) researchgate.netnih.gov |

Chiral Chromatography for Enantiomeric Purity Assessment

Since Cefaclor possesses a chiral center, it is essential to control its enantiomeric purity. chromatographyonline.com The presence of the undesired enantiomer is treated as an impurity. chromatographyonline.com Chiral chromatography is the primary technique for separating and quantifying enantiomers. nih.gov This can be achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. chromatographyonline.comnih.gov

One approach involves bonding a chiral selector, such as N-(3,5-dimethoxybenzoyl)cefaclor, to a silica (B1680970) gel support to create a CSP. researchgate.net This type of column can be used to resolve racemic mixtures of various compounds, demonstrating the principle of chiral recognition. researchgate.net The development of effective chiral separation methods is crucial for ensuring the quality and safety of enantiomerically pure drugs. mdpi.com The validation of a chiral purity assay involves demonstrating its specificity, linearity, accuracy, and precision for the undesired enantiomer. chromatographyonline.com

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods offer a simpler and often faster alternative to chromatography for the quantitative analysis of Cefaclor, particularly for assay determination where separation from impurities is not the primary goal.

UV-Vis Spectrophotometry for Direct Quantification

UV-Vis spectrophotometry is a straightforward and cost-effective method for the direct quantification of Cefaclor. asianjpr.com The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. Cefaclor exhibits a characteristic absorption maximum in the UV region, typically around 262-265 nm in aqueous or ethanolic solutions. scispace.comhilarispublisher.comasianjpr.comresearchgate.net

Several studies have developed and validated UV spectrophotometric methods for the determination of Cefaclor in pharmaceutical formulations. scispace.comasianjpr.comresearchgate.net These methods have demonstrated good linearity, accuracy, and precision. For instance, one study reported a linear range of 5-50 µg/mL with a correlation coefficient of 0.998. asianjpr.com Another method involved the alkaline hydrolysis of Cefaclor to form a diketopiperazine-2,5-dione derivative, which is then measured at 340 nm. scielo.br This indirect method can offer increased specificity in certain matrices. It is important to note that excipients in the formulation should not interfere with the absorbance measurement at the chosen wavelength. researchgate.net

Table 3: Comparison of UV-Vis Spectrophotometric Methods for Cefaclor

| Parameter | Method 1 | Method 2 |

| Wavelength (λmax) | 264 nm scispace.comhilarispublisher.com | 340 nm (after hydrolysis) scielo.br |

| Solvent | Water scispace.comhilarispublisher.com | Ammonia (B1221849) buffer (pH 10) scielo.br |

| Linearity Range | 10 µg/mL (test concentration) scispace.comhilarispublisher.com | 1.8 - 55 µg/mL scielo.br |

| Basis of Method | Direct measurement of Cefaclor absorbance scispace.comhilarispublisher.com | Measurement of hydrolysis product scielo.br |

Flow-Injection Analysis (FIA) Coupled with UV Detection

Flow-Injection Analysis (FIA) is an automated method that can be coupled with UV detection for the rapid determination of Cefaclor. In one reported FIA method, Cefaclor is first hydrolyzed with sodium hydroxide (B78521) at an elevated temperature. The resulting product is then oxidized with Fe³⁺, and the produced Fe²⁺ forms a colored complex with o-phenanthroline, which is measured at 510 nm. researchgate.net This method offers high sample throughput and has been successfully applied to the analysis of pharmaceutical preparations. researchgate.net The automation reduces manual labor and improves reproducibility.

Capillary Electrophoresis (CE) for Purity and Degradant Analysis

Capillary Electrophoresis (CE) has emerged as a powerful technique for the analysis of (7S)-Cefaclor Hydrate, offering high separation efficiency, rapid analysis times, and minimal sample and reagent consumption. psu.edu Specifically, Capillary Zone Electrophoresis (CZE) is frequently utilized for the purity assessment and the analysis of degradation products. nih.govresearchgate.net

The separation in CZE is predicated on the differential migration of ionic species within a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. psu.edu For cephalosporins like cefaclor, the pH of the background electrolyte (BGE) is a critical parameter, as it dictates the charge state of the molecule and, consequently, its electrophoretic mobility. nih.gov Studies have shown that a pH range of 6 to 9 is generally suitable for the analysis of cephalosporins, as it helps to mitigate the hydrolysis of the unstable beta-lactam ring. nih.gov

In a typical CZE method for this compound, a buffer system, such as a mixture of phosphate (B84403) and borate (B1201080), is employed to maintain a stable pH. researchgate.net The application of a positive voltage to the capillary, which has a negatively charged inner wall, generates an electroosmotic flow (EOF) that drives all components, regardless of their charge, towards the detector. nih.gov The separation of this compound from its impurities and degradants is then achieved based on their unique charge-to-mass ratios. researchgate.net

For instance, a study successfully separated six cephalosporins, including cefaclor, using a 25 mM phosphate/25 mM borate mixed buffer at pH 6.8, with an applied voltage of 25 kV and a temperature of 25 °C. researchgate.net This method achieved baseline separation in approximately 10 minutes. researchgate.net Another study highlighted that the separation of cefaclor and a closely related cephalosporin (B10832234), cefalexin, was only resolved within a pH range of 6 to 7. nih.gov

The versatility of CE also allows for its use in determining key physicochemical properties. For example, CZE has been used in conjunction with pH-potentiometric titrations to determine the acidity constants of cefaclor. nih.gov This demonstrates the technique's utility beyond simple purity analysis, providing deeper insights into the compound's characteristics.

Table 1: Representative Capillary Electrophoresis (CZE) Conditions for Cefaclor Analysis

| Parameter | Condition | Reference |

| Capillary | Fused Silica, 56 cm x 50 µm I.D. | researchgate.net |

| Background Electrolyte | 25 mM Phosphate – 25 mM Borate | researchgate.net |

| pH | 6.8 | researchgate.net |

| Applied Voltage | +25 kV | nih.govresearchgate.net |

| Temperature | 25 °C | nih.govresearchgate.net |

| Detection | UV Absorption at 210 nm or 270 nm | nih.govresearchgate.net |

| Injection | 50 mbar for 3 seconds | nih.gov |

Hyphenated Techniques for Identification and Quantification of Degradants and Impurities

The identification and quantification of often low-level impurities and degradation products in this compound necessitate the use of highly sensitive and specific hyphenated analytical techniques. capes.gov.br These methods couple the powerful separation capabilities of chromatography with the definitive identification power of mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is an indispensable tool for the impurity profiling of this compound. itmedicalteam.plmedcraveonline.comnih.gov This technique combines the high-resolution separation of analytes by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with the sensitive and selective detection and structural elucidation capabilities of mass spectrometry. nih.gov

In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation on a reversed-phase column (e.g., C18). nih.govnih.gov A mobile phase consisting of a mixture of an aqueous component (often with a modifier like formic acid) and an organic solvent (such as acetonitrile or methanol) is used to elute the compounds. hilarispublisher.comnih.gov